Superior Cytotoxicity Against HCT-116 Colon Cancer Cells Compared to 20(S)-PPT
20(R)-PPT demonstrates significantly higher cytotoxicity against HCT-116 human colorectal cancer cells compared to its 20(S)-PPT epimer. The IC50 for 20(R)-PPT is approximately 4.7-fold lower (more potent) than that of 20(S)-PPT [1]. This difference is also evident when compared to PPD analogs, with 20(R)-PPT showing superior potency to 20(R)-PPD.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HCT-116 cells |
|---|---|
| Target Compound Data | IC50 = 14.38 μM |
| Comparator Or Baseline | 20(S)-PPT (IC50 = 68.28 μM); 20(R)-PPD (IC50 = 18.80 μM); 20(S)-PPD (IC50 = 30.27 μM) |
| Quantified Difference | 4.7-fold more potent than 20(S)-PPT; 1.3-fold more potent than 20(R)-PPD; 2.1-fold more potent than 20(S)-PPD |
| Conditions | HCT-116 human colorectal cancer cell line, 48h treatment |
Why This Matters
This quantitative difference justifies the selection of the pure 20(R)-PPT isomer for cancer research, as the use of the 20(S) isomer or a mixture would require significantly higher concentrations to achieve the same effect, potentially introducing off-target effects.
- [1] Zhao C, et al. Multi-spectroscopic and molecular modeling studies on the interactions of serum albumin with 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol that inhibit HCT-116 cells proliferation. Food Bioscience. 2021 Apr;40:100913. View Source
